3-Azidofuran-2-carbonitrile
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Overview
Description
OSM-S-605: is a compound that belongs to the amino-thienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
The synthesis of OSM-S-605 involves several steps:
Construction of the thienopyrimidine scaffold: This is achieved through a series of organic reactions, including lithiation and halogenation, to introduce the desired functionality while maintaining workable yields.
Introduction of an amine at the 4-position: This is done using ammonium hydroxide solution in a sealed tube at 120°C.
Completion of the halogenated aminothienopyrimidine scaffold: This involves alternative synthetic strategies to ensure the desired structure is achieved.
Chemical Reactions Analysis
OSM-S-605 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
OSM-S-605 has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is being explored for its potential as an antimalarial drug.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of OSM-S-605 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of human carbonic anhydrase II, with the nitrogen of the sulfonamide coordinated to the zinc ion in the enzyme’s active site . This interaction inhibits the enzyme’s activity, which is crucial for the survival of the malaria parasite.
Comparison with Similar Compounds
OSM-S-605 can be compared with other compounds in the amino-thienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-605 has unique structural features that contribute to its distinct biological activity. For example, the presence of specific substituents on the thienopyrimidine ring can significantly affect the compound’s solubility and binding affinity .
Similar Compounds
- OSM-S-106
- TCMDC 132385
- OSM-S-137
Properties
Molecular Formula |
C5H2N4O |
---|---|
Molecular Weight |
134.10 g/mol |
IUPAC Name |
3-azidofuran-2-carbonitrile |
InChI |
InChI=1S/C5H2N4O/c6-3-5-4(8-9-7)1-2-10-5/h1-2H |
InChI Key |
ZAAUJQIACFSOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1N=[N+]=[N-])C#N |
Origin of Product |
United States |
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